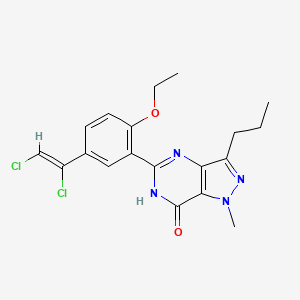
Pyronaridine-13C2 , d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyronaridine-13C2, d4 is a stable isotope-labeled compound of pyronaridine, a benzonaphthyridine derivative. It is primarily used in analytical method development, method validation, and quality control applications. Pyronaridine itself has been widely used as an antimalarial agent for over 50 years, known for its efficacy against Plasmodium falciparum and Plasmodium vivax .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyronaridine involves the formation of a benzonaphthyridine core structure. The process typically starts with the condensation of 2-methoxybenzaldehyde with 2-amino-3-chloropyridine to form the intermediate compound. This intermediate then undergoes cyclization and subsequent functional group modifications to yield pyronaridine .
Industrial Production Methods
Industrial production of pyronaridine-13C2, d4 involves the incorporation of carbon-13 and deuterium isotopes into the pyronaridine molecule. This is achieved through isotope exchange reactions and the use of labeled precursors during the synthesis process. The final product is purified and characterized to ensure its suitability for analytical applications .
Análisis De Reacciones Químicas
Types of Reactions
Pyronaridine-13C2, d4 undergoes various chemical reactions, including:
Oxidation: Pyronaridine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert pyronaridine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyronaridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyronaridine compounds .
Aplicaciones Científicas De Investigación
Pyronaridine-13C2, d4 has a wide range of scientific research applications:
Chemistry: Used in analytical method development and validation, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of pyronaridine.
Medicine: Utilized in the development of new antimalarial therapies and in pharmacological research.
Industry: Applied in quality control processes for the production of pyronaridine-based pharmaceuticals.
Mecanismo De Acción
Pyronaridine exerts its antimalarial effects by interfering with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole. This disruption leads to the accumulation of toxic haematin, which ultimately kills the parasite. Additionally, pyronaridine acts as a DNA-intercalating agent and inhibits DNA topoisomerase II, leading to DNA damage and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Amodiaquine: Another antimalarial agent with a similar mechanism of action.
Chloroquine: A widely used antimalarial drug, though resistance has become a significant issue.
Quinacrine: Structurally related to pyronaridine and used for its antimalarial and anticancer properties.
Uniqueness
Pyronaridine-13C2, d4 is unique due to its stable isotope labeling, which makes it particularly valuable for analytical and pharmacokinetic studies. Its ability to act as both an antimalarial and a DNA-intercalating agent also sets it apart from other similar compounds .
Propiedades
Número CAS |
1261393-31-0 |
|---|---|
Fórmula molecular |
C29H32ClN5O2 |
Peso molecular |
524.067 |
Nombre IUPAC |
4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2 |
Clave InChI |
YFYLPWJKCSESGB-RQBOPRCOSA-N |
SMILES |
COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1 |
Sinónimos |
Benzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4; Malaridine-13C2 , d4; 4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol; 4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)


![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)




